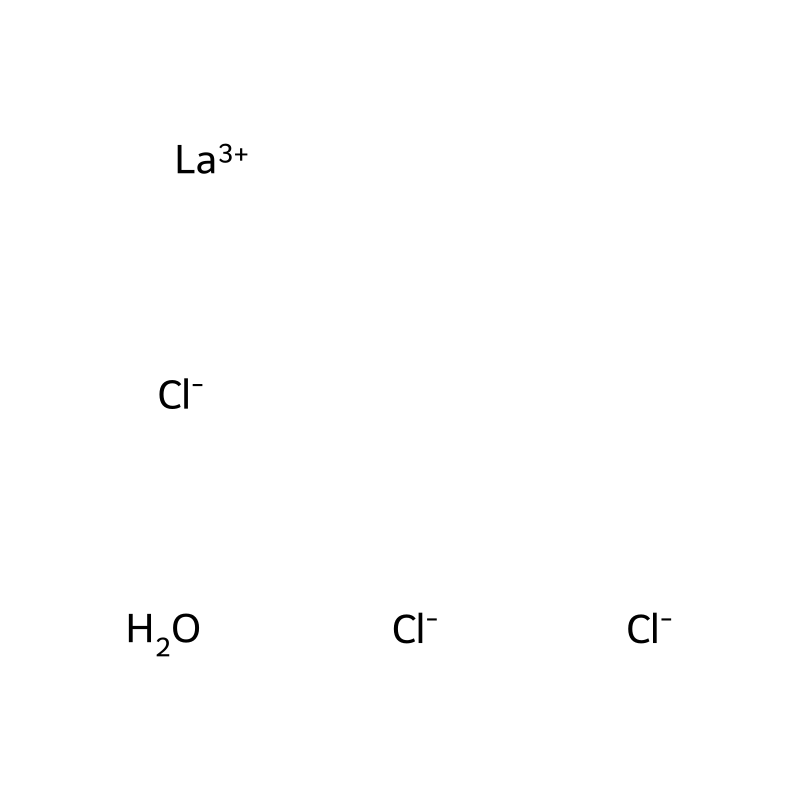

Lanthanum(3+);trichloride;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Lanthanide-Based Materials

Lanthanum(III) chloride hydrate serves as a precursor for synthesizing various functional materials containing lanthanide elements (elements following Lanthanum in the periodic table). These materials exhibit interesting optical, magnetic, and catalytic properties, making them valuable for research in areas like:

- Solid-State Lighting: Lanthanide-doped materials can be used as phosphors in light-emitting diodes (LEDs) due to their ability to convert ultraviolet light into visible light with high efficiency .

- Magnetic Materials: Lanthanide ions can contribute to unique magnetic properties in materials, making them applicable in data storage and magnetic resonance imaging (MRI) contrast agents .

- Catalysts: Lanthanide complexes derived from lanthanum(III) chloride hydrate can act as catalysts for various organic reactions, offering potential for developing new and efficient synthetic processes .

Lanthanide Separation Studies

Lanthanum(III) chloride hydrate is a soluble salt, making it useful in solvent extraction processes for separating lanthanide elements from each other. These elements often occur together in nature but have very similar chemical properties, making separation challenging. Research focuses on developing efficient separation methods using lanthanum(III) chloride hydrate as a starting material or an intermediate for selective extraction of specific lanthanides .

Crystallography and Material Characterization

Lanthanum(III) chloride hydrate readily forms crystals suitable for X-ray crystallography, a technique used to determine the atomic arrangement in a crystal structure. This information is crucial for understanding the properties of lanthanide-based materials and designing new materials with desired functionalities .

Lanthanum(III) chloride hydrate, also known as lanthanum trichloride hydrate, is a white crystalline solid with the chemical formula Cl₃H₂LaO. It has a molecular weight of 263.28 g/mol and a melting point of approximately 92-93 °C. This compound is highly soluble in water and ethanol, making it useful in various chemical applications. It is hygroscopic, meaning it readily absorbs moisture from the environment, which can affect its storage and handling .

Research indicates that lanthanum(III) chloride hydrate has biological activity, particularly in blocking calcium channels. This property makes it significant in biochemical studies where modulation of ion channels is required. It has been utilized in research to understand the physiological roles of divalent cations and their interactions with cellular processes .

The synthesis of lanthanum(III) chloride hydrate typically involves dissolving lanthanum oxide or lanthanum carbonate in hydrochloric acid. The reaction can be represented as follows:

This process yields an aqueous solution of lanthanum(III) chloride, which can then be crystallized by evaporating the solvent under controlled conditions to obtain the hydrated form .

Lanthanum(III) chloride hydrate has several applications across various fields:

- Catalysis: Used as a catalyst in fluid catalytic cracking processes to enhance gasoline production.

- Water Treatment: Effective in precipitating phosphates from wastewater.

- Biochemical Research: Employed to block calcium channels for studying cellular mechanisms.

- Material Science: Serves as a precursor for synthesizing lanthanum-based nanostructures and scintillator materials for radiation detection .

Interaction studies involving lanthanum(III) chloride hydrate focus on its effects on biological systems, particularly its role as a calcium channel blocker. These studies help elucidate the compound's potential therapeutic applications and its impact on cellular signaling pathways. Furthermore, its interactions with other metal ions and ligands are explored to understand its behavior in various chemical environments .

Several compounds share similarities with lanthanum(III) chloride hydrate, particularly within the group of lanthanide chlorides and hydrates. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Cerium(III) chloride hydrate | Cl₃H₂CeO | Used in catalysis and as a phosphor material |

| Neodymium(III) chloride hydrate | Cl₃H₂NdO | Known for its magnetic properties |

| Praseodymium(III) chloride hydrate | Cl₃H₂PrO | Utilized in glass and ceramics for color control |

| Lanthanum(III) sulfate hydrate | La₂(SO₄)₃·xH₂O | Soluble in acid; used for preparing other lanthanides |

Lanthanum(III) chloride hydrate is unique due to its specific solubility characteristics and its application in blocking calcium channels, which distinguishes it from other similar compounds that may not exhibit this biological activity .

The ammonium chloride route represents the most widely utilized industrial method for producing anhydrous lanthanum trichloride, offering superior control over product purity and crystalline structure compared to alternative synthetic approaches [1] [2]. This methodology involves a carefully orchestrated two-step process that enables the transformation of lanthanum oxide precursors into high-purity anhydrous lanthanum trichloride through intermediate ammonium chlorolanthanate formation.

Primary Reaction Mechanism

The initial step involves the reaction of lanthanum oxide with ammonium chloride at elevated temperatures, typically ranging from 300°C to 1000°C, depending on the specific process requirements and desired reaction kinetics [3] [2]. The fundamental reaction proceeds according to the following stoichiometric relationship:

La₂O₃ + 10 NH₄Cl → 2 (NH₄)₂LaCl₅ + 6 H₂O + 6 NH₃

This reaction generates ammonium pentachlorolanthanate as the primary intermediate product, accompanied by the evolution of water vapor and ammonia gas [2]. The reaction temperature significantly influences both the reaction rate and the crystalline quality of the intermediate product, with higher temperatures generally favoring more complete conversion but potentially compromising the structural integrity of the desired crystalline phases.

Thermal Conversion Process

The second step involves the thermal decomposition of the ammonium chlorolanthanate intermediate under controlled vacuum conditions at temperatures ranging from 350°C to 400°C [4] [2]. This conversion process follows the reaction pathway:

(NH₄)₂LaCl₅ → LaCl₃ + 2 HCl + 2 NH₃

The thermal conversion requires precise temperature control and extended reaction times of 2 to 4 hours to ensure complete decomposition while preventing the formation of undesirable byproducts [4]. The vacuum environment serves multiple critical functions: it facilitates the removal of volatile decomposition products, prevents atmospheric contamination, and maintains the reducing conditions necessary for preserving the trivalent oxidation state of lanthanum.

Process Optimization Parameters

Recent investigations have demonstrated that the ammonium chloride route can be optimized through careful control of several key parameters [5] [6]. The molar ratio of ammonium chloride to lanthanum oxide significantly affects both conversion efficiency and product quality, with optimal ratios typically ranging from 21:1 to ensure complete conversion while minimizing excess reagent consumption [5]. The reaction atmosphere must be carefully controlled to prevent oxidation and hydrolysis reactions that could lead to the formation of lanthanum oxychloride or hydroxychloride impurities.

Temperature programming during the thermal conversion step has proven particularly critical for achieving high-purity products [4]. A three-stage dehydration process at temperatures of 70°C, 100°C, and 140°C respectively, each maintained for approximately 20 minutes under hydrogen chloride protective atmosphere, enables the systematic removal of coordinated water molecules while preserving the desired crystalline structure [5]. This sequential dehydration approach results in theoretical mass losses of 19.4%, 9.7%, and 4.9% respectively, corresponding to the stepwise removal of water molecules from the hydrated precursor.

| Process Step | Temperature (°C) | Time (hours) | Atmosphere | Mass Loss (%) | Product |

|---|---|---|---|---|---|

| Initial Reaction | 300-1000 | 1-6 | Inert/Air | N/A | (NH₄)₂LaCl₅ |

| Thermal Conversion | 350-400 | 2-4 | Vacuum | N/A | LaCl₃ (anhydrous) |

| Dehydration Step 1 | 70 | 0.33 | HCl protective | 19.4 | LaCl₃·3H₂O |

| Dehydration Step 2 | 100 | 0.33 | HCl protective | 9.7 | LaCl₃·H₂O |

| Dehydration Step 3 | 140 | 0.33 | HCl protective | 4.9 | LaCl₃ (anhydrous) |

Hydrothermal Crystallization of Hydrated Forms

Hydrothermal crystallization represents an increasingly important methodology for the controlled synthesis of lanthanum trichloride hydrates, offering precise control over crystal morphology, size distribution, and hydration state [7] [8]. This technique exploits the unique thermodynamic and kinetic conditions present in aqueous systems under elevated temperature and pressure to promote the formation of well-defined crystalline structures.

Fundamental Principles

The hydrothermal method relies on the enhanced solubility and altered crystallization kinetics that occur when aqueous solutions are subjected to temperatures above 100°C under autogenous pressure [8]. Under these conditions, the solubility of lanthanum salts increases significantly, while the supersaturation required for nucleation can be precisely controlled through temperature and pressure manipulation. The method enables the synthesis of various hydrated forms of lanthanum trichloride, including the heptahydrate, hexahydrate, and trihydrate phases, depending on the specific reaction conditions employed.

Process Variables and Optimization

Temperature control emerges as the most critical parameter in hydrothermal crystallization, with optimal ranges typically falling between 150°C and 250°C for most lanthanum trichloride hydrate syntheses [8]. Lower temperatures favor the formation of higher hydrates, while elevated temperatures promote partial dehydration and the formation of lower hydrates or anhydrous phases. The reaction time significantly influences both crystal size and perfection, with extended reaction periods of 6 to 24 hours generally producing larger, more perfectly formed crystals.

Water vapor pressure control represents another crucial aspect of hydrothermal synthesis, typically maintained within the range of 10 to 50 mbar to ensure appropriate hydration levels while preventing excessive water loss [9]. The pH of the reaction medium profoundly affects both the nucleation rate and the final crystal morphology, with optimal ranges typically falling between pH 6 and 10 for most lanthanum trichloride hydrate syntheses [10] [11].

Crystallization Kinetics and Mechanism

The hydrothermal crystallization of lanthanum trichloride hydrates follows a complex mechanism involving multiple sequential steps [9]. Initial nucleation occurs through the formation of small crystalline embryos, which subsequently grow through the addition of lanthanum and chloride ions from the surrounding solution. The dehydration kinetics can be analyzed using the shrinking core model, where the growth of new phases represents the rate-determining step [9].

Thermogravimetric analysis has revealed that the dehydration of lanthanum chloride heptahydrate proceeds through three distinct stages, each characterized by specific activation energies and kinetic parameters [9] [12]. The first dehydration step, involving the loss of four water molecules, exhibits an enthalpy of reaction of approximately 57,000 J/mol per water molecule, while subsequent dehydration steps show progressively higher enthalpies of 62,000 and 73,000 J/mol per water molecule respectively [12].

| Parameter | Optimal Value | Effect on Product | Reference Conditions |

|---|---|---|---|

| Temperature Range | 150-250°C | Crystal size and morphology | Autoclave synthesis |

| Pressure Range | 5-25 mbar | Phase stability | Controlled atmosphere |

| Reaction Time | 6-24 hours | Crystallinity and purity | Slow evaporation |

| Water Vapor Pressure | 10-50 mbar | Hydration state control | Humidity control |

| pH Range | 6-10 | Polymorph selection | Buffer solutions |

| Nucleation Temperature | 117-129°C | Onset of dehydration | TGA analysis |

| Crystallization Rate | 0.05-0.5 K/min | Crystal quality | DSC monitoring |

| Heating Rate | 0.05-0.2 K/min | Reaction completeness | Programmed heating |

Phase-Controlled Synthesis Strategies

Phase-controlled synthesis encompasses a range of sophisticated methodologies designed to achieve precise control over the polymorphic form and crystal structure of lanthanum trichloride hydrates [13] [14]. These strategies recognize that the final crystalline product depends not only on thermodynamic factors but also on the specific kinetic pathways followed during crystal formation and growth.

Solvent-Mediated Polymorph Selection

Solvent-mediated polymorph selection represents a powerful approach for controlling the crystalline form of lanthanum trichloride hydrates through the judicious choice of crystallization solvents [15] [16]. This methodology exploits the specific interactions between solvent molecules and the crystallizing solute to favor the formation of particular polymorphic forms over others.

The mechanism of solvent-mediated polymorph selection involves the formation of distinct hydrogen bonding networks between solvent molecules and the lanthanum trichloride species during the crystallization process [13] [16]. Solvents with strong hydrogen bond acceptor properties tend to promote the formation of higher hydrates by stabilizing water molecules in the crystal lattice, while solvents with predominantly hydrogen bond donor characteristics favor the formation of lower hydrates or anhydrous forms.

Alcoholic solvents, particularly methanol and ethanol, have proven particularly effective for controlling the hydration state of lanthanum trichloride crystals [17]. The specific alcohol employed significantly influences both the nucleation rate and the final crystal morphology, with methanol generally favoring the formation of more highly hydrated forms compared to ethanol or higher alcohols. The water content of the crystallization medium represents another critical parameter, with carefully controlled water activities enabling the selective formation of specific hydrated phases.

Crystallization Thermodynamics and Kinetics

The thermodynamic stability of different polymorphic forms varies significantly with temperature, pressure, and solvent composition [15] [14]. Solvent-mediated polymorphic transformations typically occur through a dissolution-recrystallization mechanism, where the metastable form dissolves and the more stable form nucleates and grows from the resulting supersaturated solution. The transformation rate generally increases with higher solubility in the transformation medium, but decreases in solvents that form strong intermolecular interactions with the solute molecules.

Temperature effects on solvent-mediated transformations follow predictable patterns, with higher temperatures generally accelerating transformation rates by increasing both dissolution rates and molecular mobility [15]. However, elevated temperatures may also alter the relative thermodynamic stability of different polymorphic forms, potentially leading to the formation of unexpected phases.

Industrial Applications and Optimization

Industrial implementation of solvent-mediated polymorph selection requires careful consideration of both economic and environmental factors [14]. The choice of solvent must balance effectiveness in promoting the desired polymorphic form against factors such as cost, toxicity, and ease of recovery and recycling. Process optimization typically involves systematic screening of solvent systems to identify those that provide both high selectivity for the desired polymorph and acceptable yields and purities.

Mixed solvent systems often provide superior control over polymorphic selection compared to single solvents, enabling fine-tuning of the hydrogen bonding environment and solvent polarity [16]. The ratio of different solvents in mixed systems can be adjusted to optimize both the thermodynamic driving force for transformation and the kinetic factors that control the transformation rate.

Vacuum Sublimation Purification

Vacuum sublimation represents the most effective method for achieving ultra-high purity anhydrous lanthanum trichloride, particularly for applications requiring exceptional chemical purity [18] [19]. This technique exploits the ability of solid lanthanum trichloride to transition directly from the solid to the gas phase under reduced pressure conditions, bypassing the liquid phase entirely.

Fundamental Principles and Mechanism

The vacuum sublimation process operates on the principle that reducing the atmospheric pressure significantly lowers the temperature at which sublimation occurs, enabling purification at temperatures well below the normal melting point of the compound [18]. This characteristic proves particularly advantageous for lanthanum trichloride, which exhibits significant hygroscopicity and thermal sensitivity at elevated temperatures.

The sublimation process requires precise control of both temperature and pressure to ensure efficient material transfer while preventing thermal decomposition or contamination [19]. The vapor pressure of lanthanum trichloride must be sufficient to drive the sublimation process, while remaining below the threshold that would cause significant material loss through excessive volatilization.

Process Parameters and Optimization

Operating pressure represents the most critical parameter in vacuum sublimation, typically maintained within the range of 10⁻³ to 10⁻¹ mbar to ensure adequate vapor pressure for sublimation while preventing atmospheric contamination [18]. The sublimation temperature must be carefully optimized to balance sublimation rate against thermal stability, with typical operating ranges falling between 400°C and 600°C depending on the specific pressure conditions employed.

Condensation temperature control proves equally important, with the condensing surface typically maintained at temperatures between -20°C and 0°C to ensure efficient capture of the sublimed material [19]. The temperature gradient between the sublimation and condensation zones drives the material transfer process and significantly influences both the rate of purification and the quality of the final product.

Equipment Design and Industrial Implementation

Industrial vacuum sublimation systems require sophisticated equipment capable of maintaining precise temperature and pressure control over extended operating periods [18]. The system must incorporate high-capacity vacuum pumps, programmable temperature controllers, and efficient cold trap systems to ensure consistent performance and product quality.

Feed rate control represents another critical aspect of industrial implementation, with typical rates ranging from 50 to 100 kg/h depending on the specific equipment configuration and desired product specifications [18]. The residence time in the sublimation zone significantly affects both the completeness of purification and the overall process efficiency, with typical values ranging from 2 to 6 hours for complete processing.

| Synthesis Method | Key Parameters | Target Polymorph | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Solvent-mediated crystallization | Solvent polarity, hydrogen bonding | Heptahydrate/Hexahydrate | 85-95 | 99.0-99.5 |

| Temperature-controlled dehydration | Heating rate 0.05-0.5 K/min | Sequential dehydration | 90-98 | 99.5-99.9 |

| Pressure-controlled synthesis | 5-25 mbar water vapor | Controlled hydration states | 80-95 | 99.0-99.8 |

| pH-controlled precipitation | pH 6-10 range | Hydroxychloride forms | 75-90 | 98.5-99.5 |

| Vacuum sublimation | Reduced pressure, cold trap | Anhydrous LaCl₃ | 95-99 | 99.9+ |

Purity Enhancement and Quality Control

Vacuum sublimation achieves exceptional purity enhancement through the selective volatilization of the target compound while leaving behind non-volatile impurities [18]. The process can typically improve purity from 99.5% to 99.9% or higher, making it suitable for the most demanding applications in research and high-technology industries.

Quality control measures must be implemented throughout the sublimation process to ensure consistent product quality and to detect any deviations from optimal operating conditions [19]. Analytical monitoring techniques, including X-ray diffraction, thermogravimetric analysis, and chemical analysis, provide essential feedback for process optimization and quality assurance.

| Process Variable | Typical Range | Critical Factors | Equipment Requirements |

|---|---|---|---|

| Operating Pressure | 10⁻³ - 10⁻¹ mbar | Vapor pressure control | High vacuum system |

| Sublimation Temperature | 400-600°C | Thermal decomposition limit | Controlled atmosphere |

| Condensation Temperature | -20 to 0°C | Efficient condensation | Cold trap system |

| Heating Rate | 1-5°C/min | Uniform heating | Programmable furnace |

| Feed Rate | 50-100 kg/h | Mass transfer rate | Flow control system |

| Residence Time | 2-6 hours | Complete sublimation | Extended processing |

| Purity Enhancement | 99.5% to 99.9%+ | Impurity separation | Analytical monitoring |

X-ray diffraction analysis serves as the primary structural characterization technique for lanthanum(3+);trichloride;hydrate, providing definitive identification of crystalline phases and hydration states. The compound exhibits characteristic diffraction patterns that vary significantly with the degree of hydration [1].

The room temperature X-ray diffraction pattern of lanthanum(3+);trichloride;hydrate heptahydrate displays sharp, well-defined peaks corresponding to a hexagonal crystal structure of the UCl₃ type with space group P63/m [2]. The JCPDF reference pattern 03-0069 provides the standard fingerprint for this fully hydrated form [1]. Key diffraction peaks occur at specific 2θ values that are diagnostic for the heptahydrate structure, with lattice parameters a = 0.74779 nm and c = 0.43745 nm [2].

Progressive dehydration leads to systematic changes in the diffraction patterns. At 75°C, the trihydrate form exhibits a hexagonal structure with JCPDF reference 82-1200, though with noticeably decreased peak intensity and sharpness compared to the parent heptahydrate [1]. The monohydrate form at 105°C shows further deterioration in crystallinity, with no established reference pattern available in the literature [1]. Complete dehydration at 140°C and 180°C yields the anhydrous lanthanum chloride pattern (JCPDF 73-2063), often accompanied by trace amounts of lanthanum oxychloride resulting from hydrolysis reactions in static air conditions [1].

| Compound | Temperature (°C) | Crystal Structure | JCPDF Reference | Peak Characteristics |

|---|---|---|---|---|

| LaCl₃·7H₂O (Room Temperature) | 25 | Hexagonal (UCl₃ type) | 03-0069 | Sharp, well-defined peaks |

| LaCl₃·3H₂O (75°C) | 75 | Hexagonal | 82-1200 | Decreased intensity and sharpness |

| LaCl₃·H₂O (105°C) | 105 | Not reported | Not available | Further decreased crystallinity |

| LaCl₃ (140°C) | 140 | Hexagonal | 73-2063 | Anhydrous pattern with LaOCl traces |

| LaCl₃ (180°C) | 180 | Hexagonal | 73-2063 | Anhydrous pattern with LaOCl traces |

High-Temperature XRD for Phase Transition Monitoring

High-temperature X-ray diffraction studies provide real-time monitoring of phase transitions during thermal dehydration processes. Phillips High Temperature X-ray diffractometer equipped with Panalytical X-pert-pro and Cu Kα radiation enables in-situ analysis at elevated temperatures from 30°C to 180°C [1].

The high-temperature XRD methodology involves heating the sample on a platinum metal substrate at a controlled rate of 5 K/min with temperature accuracy of ±0.5°C during measurement [1]. Static air atmosphere conditions are maintained throughout the analysis to simulate realistic processing environments, though this may lead to minor oxychloride formation at higher temperatures [1].

Progressive structural changes are clearly observable through high-temperature XRD analysis. The initial sharp, well-defined peaks at room temperature gradually broaden and decrease in intensity as dehydration proceeds [1]. This phenomenon results from the progressive loss of water molecules, leading to crystal structure destabilization and formation of new lattice arrangements with smaller crystallite sizes [1]. The absence of parent compound peaks in higher temperature patterns confirms complete phase transitions at each dehydration step [1].

High-temperature XRD confirms the three-step dehydration mechanism: LaCl₃·7H₂O → LaCl₃·3H₂O → LaCl₃·H₂O → LaCl₃, with each transition occurring at distinct temperature ranges [1]. The technique proves invaluable for determining optimal processing conditions for anhydrous lanthanum chloride production while minimizing oxychloride formation [1].

Thermogravimetric-Evolved Gas Analysis (TG-EGA)

Thermogravimetric analysis coupled with evolved gas analysis represents a comprehensive approach for characterizing the thermal decomposition behavior of lanthanum(3+);trichloride;hydrate. SETARAM Setsys Evolution TG-DTA-EGA instrumentation provides simultaneous measurement of mass loss, thermal effects, and evolved gas composition during controlled heating [1].

The thermal decomposition of lanthanum chloride heptahydrate proceeds through three distinct steps in the temperature range 313 to 413 K [1]. Thermogravimetric analysis at various heating rates (0.5, 2, 5, and 10 K/min) under flowing argon atmosphere reveals that decomposition temperatures are heating rate dependent, with lower heating rates providing more accurate equilibrium conditions [1].

| Dehydration Step | Temperature Range (°C) | Onset Temperature (°C) | Mass Loss (%) | Calculated Mass Loss (%) | Water Molecules Lost |

|---|---|---|---|---|---|

| Step 1: LaCl₃·7H₂O → LaCl₃·3H₂O + 4H₂O | 41-75 | 41 | 19.5 | 19.2 | 4 |

| Step 2: LaCl₃·3H₂O → LaCl₃·H₂O + 2H₂O | 86-105 | 86 | 9.7 | 9.6 | 2 |

| Step 3: LaCl₃·H₂O → LaCl₃ + H₂O | 120-140 | 120 | 4.8 | 4.8 | 1 |

Extrapolation of decomposition temperatures to zero heating rate yields true equilibrium temperatures of 41°C, 86°C, and 120°C for the three dehydration steps respectively [1]. These values represent significantly lower temperatures compared to earlier literature reports, indicating the importance of using appropriate heating rates for accurate thermodynamic determinations [1].

Evolved gas analysis confirms that water is the only volatile species released during thermal decomposition [1]. Mass spectrometric analysis shows no detectable peaks at mass numbers 36 and 38, which would correspond to hydrogen chloride formation through hydrolysis reactions [1]. This confirms that under controlled inert atmosphere conditions, clean dehydration occurs without oxychloride formation [1].

Differential thermal analysis reveals three endothermic peaks corresponding to each dehydration step, with onset temperatures matching those observed in thermogravimetric measurements [1]. The endothermic nature of these transitions confirms the dehydration process requires energy input, consistent with breaking of hydrogen bonds between water molecules and the lanthanum chloride lattice [1].

Rare Earth Impurity Profiling via ICP-MS

Inductively coupled plasma mass spectrometry serves as the definitive analytical technique for quantifying rare earth impurities in lanthanum(3+);trichloride;hydrate. The method provides exceptional sensitivity and selectivity for rare earth elements, enabling detection limits in the parts-per-million to parts-per-billion range [3] [4].

Sample preparation for ICP-MS analysis typically involves acid digestion to ensure complete dissolution of the lanthanum chloride matrix [5]. Gravimetric analysis assisted with trace elemental analysis demonstrates the capability to achieve purity determinations with uncertainties as low as ±0.057% for high-purity lanthanum compounds [3] [5].

High-purity lanthanum chloride hydrate grades are characterized by increasingly stringent limits on rare earth impurities. Commercial specifications establish maximum allowable concentrations for individual rare earth contaminants based on the target purity level [6] [7].

| Purity Grade | La₂O₃/TREO (% min) | CeO₂ (ppm max) | Pr₆O₁₁ (ppm max) | Nd₂O₃ (ppm max) | Sm₂O₃ (ppm max) | Eu₂O₃ (ppm max) | Gd₂O₃ (ppm max) | Y₂O₃ (ppm max) |

|---|---|---|---|---|---|---|---|---|

| 99% | 99.000 | 1000 | 1000 | 1000 | 1000 | 1000.00 | 1000.00 | 1000 |

| 99.9% | 99.900 | 100 | 100 | 100 | 100 | 10.00 | 10.00 | 100 |

| 99.99% | 99.990 | 15 | 15 | 30 | 10 | 10.00 | 10.00 | 50 |

| 99.999% | 99.999 | 1 | 1 | 1 | 1 | 0.05 | 0.05 | 5 |

Cerium represents the most common rare earth impurity in lanthanum compounds due to their similar chemical properties and frequent co-occurrence in rare earth ores [4]. Praseodymium and neodymium typically constitute the next most abundant impurities, while heavy rare earth elements such as europium and gadolinium are present at much lower concentrations [6] [7].

ICP-MS analysis requires careful attention to spectral interferences, particularly for elements with overlapping mass spectra [3]. Tandem mass spectrometry (ICP-MS/MS) techniques provide enhanced selectivity by employing reaction cells to eliminate polyatomic interferences [3] [5]. Calibration standards prepared from high-purity individual rare earth oxides ensure accurate quantification across the full range of target analytes [3].

Non-rare earth impurities also require monitoring to ensure overall product quality. Iron, silicon, calcium, sodium, and lead represent the most critical non-rare earth contaminants that must be controlled in high-purity applications [6] [7].

| Purity Grade | Fe₂O₃ (ppm max) | SiO₂ (ppm max) | CaO (ppm max) | Na₂O (ppm max) | PbO (ppm max) |

|---|---|---|---|---|---|

| 99% | 200 | 2000 | 5000 | 1000 | 200 |

| 99.9% | 100 | 500 | 2000 | 200 | 100 |

| 99.99% | 50 | 100 | 200 | 20 | 50 |

| 99.999% | 10 | 50 | 100 | 10 | 10 |

Hydration State Quantification Through Karl Fischer Titration

Karl Fischer titration provides the most accurate and reliable method for quantifying water content in lanthanum(3+);trichloride;hydrate [8] [9]. This technique offers superior precision compared to gravimetric methods, particularly for compounds containing both free and bound water [10].

The Karl Fischer method specifically measures water content through a redox reaction involving iodine, sulfur dioxide, and methanol in the presence of an amine base [11]. For hydrated inorganic compounds, the technique can distinguish between surface-adsorbed moisture and structural water of hydration [10]. Commercial lanthanum chloride hydrate specifications routinely include Karl Fischer water content determinations as the primary quality control parameter [8] [9].

Different hydration states of lanthanum chloride exhibit characteristic water content ranges that are readily distinguished through Karl Fischer analysis [8] [9]. The heptahydrate form typically contains 32-36% water by mass, corresponding closely to the theoretical value of 34.0% [12] [8]. Lower hydration states show proportionally reduced water contents, enabling precise identification of the predominant hydrate species [12].

| Hydration State | Theoretical Water Content (%) | Karl Fischer Range (%) | Common Commercial Range (%) | Typical Analysis Result (%) |

|---|---|---|---|---|

| LaCl₃·7H₂O | 34.0 | 32-36 | 32-36 | 35.2 |

| LaCl₃·6H₂O | 29.1 | 27-31 | 28-30 | 29.5 |

| LaCl₃·3H₂O | 17.7 | 16-19 | 17-18 | 17.4 |

| LaCl₃·H₂O | 6.9 | 6-8 | 6.5-7.5 | 6.8 |

Karl Fischer titration methodology for lanthanum chloride hydrate requires careful attention to sample handling due to the hygroscopic nature of the compound [12] [8]. Samples must be protected from atmospheric moisture during weighing and transfer operations to ensure accurate results [12]. Coulometric Karl Fischer instruments provide enhanced sensitivity for low water content samples, while volumetric methods are preferred for higher water content materials [13].

The technique proves particularly valuable for monitoring dehydration processes and establishing optimal storage conditions [14] [10]. Controlled atmosphere storage with appropriate desiccants can maintain specific hydration states, as confirmed through periodic Karl Fischer analysis [14]. Temperature and humidity control become critical factors for maintaining product specifications over extended storage periods [14].